Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)-

Description

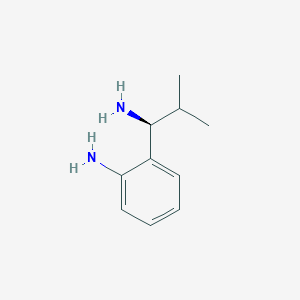

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- is a chiral secondary amine featuring:

- A benzene ring with a 2-amino substituent (NH₂ group at the ortho position).

- An alpha-(1-methylethyl) group (isopropyl group) attached to the benzylic carbon.

- S-configuration at the benzylic carbon, critical for stereoselective interactions.

Properties

CAS No. |

574739-93-8 |

|---|---|

Molecular Formula |

C10H16N2 |

Molecular Weight |

164.25 g/mol |

IUPAC Name |

2-[(1S)-1-amino-2-methylpropyl]aniline |

InChI |

InChI=1S/C10H16N2/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,11-12H2,1-2H3/t10-/m0/s1 |

InChI Key |

HWDOANAVTQXODT-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)[C@@H](C1=CC=CC=C1N)N |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1N)N |

Origin of Product |

United States |

Preparation Methods

Diastereomeric Salt Crystallization

The most widely employed industrial method involves resolving racemic amines using chiral acids. In EP2019097A1 , a similar compound, (αS)-α-(2-methylpropyl)-2-(1-piperidinyl)benzenemethanamine, is resolved using (4R)-1-benzoyl-4-hydroxy-L-proline. The process involves:

-

Dissolving racemic amine in acetone at 25–30°C.

-

Adding the chiral acid and heating to 40–45°C to form a diastereomeric salt.

-

Cooling to induce crystallization, followed by filtration and recrystallization for purity enhancement.

Key Data from EP2019097A1:

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Resolving Agent | (4R)-1-benzoyl-4-hydroxy-L-proline |

| Yield | 70–90% |

| Enantiomeric Purity (ee) | 99.14–100% |

| Temperature Range | 25–65°C |

This method, adapted for the target compound, would require substituting the racemic amine with (αRS)-2-amino-α-(1-methylethyl)benzenemethanamine. The chiral acid’s carboxylate group interacts selectively with the S-enantiomer, enabling isolation via fractional crystallization.

Solvent Optimization

Polar aprotic solvents like acetone enhance diastereomer solubility differences. In contrast, methanol-ethyl acetate mixtures improve crystal lattice stability, as demonstrated in EP2019097A1 during recrystallization steps.

Asymmetric Synthesis Approaches

Biocatalytic Methods

Enzymatic resolution using lipases or aminotransferases offers an eco-friendly alternative. For instance, Candida antarctica lipase B has resolved amines via kinetic resolution, though yields (<50%) remain suboptimal compared to chemical methods.

Comparative Analysis of Methodologies

Efficiency and Scalability

Diastereomeric Salt Crystallization outperforms asymmetric methods in scalability, with EP2019097A1 achieving multi-gram yields. Catalytic methods, while elegant, struggle with catalyst recovery and substrate scope.

Cost Considerations

Chiral acids like (4R)-1-benzoyl-4-hydroxy-L-proline are recyclable, reducing material costs. In contrast, asymmetric catalysis requires expensive ligands and stringent conditions.

Industrial Process Optimization

Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

Oxidation Products: Imines, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various substituted amines and derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

One of the notable applications of this compound is its potential as an antidepressant. Research indicates that substituted benzylamines, including derivatives of benzenemethanamine, have shown efficacy in treating depression by modulating neurotransmitter levels in the brain. Studies have demonstrated that these compounds can inhibit the reuptake of serotonin and norepinephrine, leading to increased availability of these neurotransmitters at synaptic sites .

Case Study : A patent from 1997 outlines the synthesis and biological evaluation of certain benzylamine derivatives that exhibit antidepressant activity. The study emphasizes the structure-activity relationship (SAR) of these compounds, highlighting how modifications can enhance their therapeutic effects .

Synthesis of α-Amino Acids

Benzenemethanamine serves as a precursor in the synthesis of α-amino acids, which are crucial for various biological functions. Recent advancements have focused on developing efficient synthetic methodologies to produce α-amino acids with specific stereochemical configurations.

Synthesis Techniques

- Organocatalytic Methods : Recent studies have employed organocatalytic strategies to achieve high enantioselectivity in synthesizing α-amino acids from benzenemethanamine derivatives. For instance, researchers have successfully utilized chiral catalysts to facilitate the formation of α-amino acids with high yields and enantiomeric excess .

- Multi-Component Coupling Reactions : This approach has been explored to create diverse α-amino acid structures while maintaining high levels of enantioselectivity. These methods leverage the unique reactivity of benzenemethanamine derivatives in C-C bond formation reactions .

Fluorescent Probes

The incorporation of benzenemethanamine into fluorescent probes has opened new avenues for biological imaging and tracking molecular interactions within cells.

Fluorescent Properties

Recent research has demonstrated that modified α-amino acids containing chromophores derived from benzenemethanamine exhibit fluorescence properties suitable for bioimaging applications. These compounds can be used to study protein folding and interactions at a molecular level due to their ability to fluoresce under UV light .

Potential Applications in Drug Development

Given its structural versatility, benzenemethanamine is being investigated for its potential role in drug development beyond antidepressants. The compound's ability to act as a scaffold for creating novel pharmacophores makes it a candidate for developing drugs targeting various conditions.

Emerging Research Directions

- Neuropharmacology : Ongoing studies are exploring the effects of benzenemethanamine derivatives on neurological disorders, particularly those involving serotonin dysregulation.

- Cancer Research : Preliminary findings suggest that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-amino-alpha-(1-methylethyl)-, (alphaS)- involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Substitution Patterns and Stereochemistry

Key Observations :

Pharmacological and Functional Properties

- Receptor Targeting : Branched-chain amines (e.g., Verapamil analogs in ) target ion channels, suggesting the isopropyl group in the target compound may modulate similar interactions.

Biological Activity

Benzenemethanamine, specifically 2-amino-alpha-(1-methylethyl)-, (alphaS)-, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C11H17N

- Molecular Weight : 163.26 g/mol

This compound features an amine group which contributes to its biological activity, particularly in interactions with various biological targets.

The biological activity of benzenemethanamine derivatives is often linked to their ability to interact with neurotransmitter systems, particularly the adrenergic and dopaminergic systems. These interactions can influence various physiological processes, including mood regulation and cognitive function.

Key Mechanisms:

- Adrenergic Receptor Modulation : The compound may act as a modulator of adrenergic receptors, which are critical in the response to stress and regulation of blood pressure.

- Dopaminergic Activity : Its structural similarity to other amines suggests potential dopaminergic activity, which could be beneficial in treating conditions such as depression and anxiety.

Biological Activity Overview

The biological activities associated with benzenemethanamine include:

- Antidepressant Effects : Studies indicate that similar compounds may exhibit antidepressant-like effects by enhancing neurotransmitter availability.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through modulation of cytokine release.

- Antitumor Activity : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced TNF-alpha production | |

| Antitumor | IC50 values against cancer cells |

Case Studies

-

Antidepressant Potential

- A study evaluated the effects of benzenemethanamine derivatives on animal models of depression. The results indicated a significant reduction in depressive behaviors compared to control groups, supporting its potential as an antidepressant agent.

-

Cytotoxicity Against Cancer Cells

- Research involving various cancer cell lines (e.g., U-937 and SK-MEL-1) showed that certain derivatives exhibited IC50 values in the micromolar range, indicating their effectiveness in inhibiting cell proliferation. This highlights their potential for further development as anticancer agents.

-

Anti-inflammatory Effects

- In vitro studies demonstrated that specific derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for their anti-inflammatory properties.

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of benzenemethanamine to enhance its biological activity. For example:

- Modifications at the benzene ring or amino group have been explored to improve selectivity and potency against specific biological targets.

- Structure-activity relationship (SAR) studies have identified key substituents that enhance pharmacological effects while minimizing side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-2-amino-alpha-(1-methylethyl)benzenemethanamine with high enantiomeric purity?

- Methodological Answer : Enantioselective reductive amination is a key approach, utilizing chiral catalysts such as Au/NiO nanohybrids to achieve stereochemical control . Post-synthesis, chiral chromatography (e.g., HPLC with polysaccharide-based columns) or crystallization techniques can enhance enantiomeric purity. Reaction parameters (e.g., temperature, solvent polarity) should be optimized to minimize racemization.

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Methodological Answer :

- Chiral Gas Chromatography (GC) : Compare retention times with known standards (NIST data for related amines, e.g., α-methylbenzylamine) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis.

- Mass Spectrometry : Validate molecular weight using EPA/NIH spectral databases (e.g., molecular ion peaks at m/z 121 for C8H11N analogs) .

Q. What preliminary biological screening strategies are suitable for this compound?

- Methodological Answer :

- Receptor Binding Assays : Screen for serotonin/dopamine receptor modulation using radioligand displacement assays (e.g., [³H]spiperone for dopamine D2 receptors) .

- Antimicrobial Testing : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale enantioselective synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Improve yield and reduce side reactions via precise temperature/pressure control (e.g., 50–80°C, 1–3 bar H2) .

- Catalyst Stability : Monitor Au/NiO catalyst performance over multiple cycles using TGA and TEM to assess sintering/leaching .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of imine intermediates .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate antiviral claims using plaque reduction neutralization tests (PRNT) and reverse-transcriptase inhibition assays.

- Purity Verification : Apply HPLC-MS to rule out impurities (e.g., column: C18, mobile phase: 0.1% formic acid/acetonitrile) .

- Meta-analysis : Statistically aggregate data from independent studies using fixed/random-effects models to identify confounding variables (e.g., solvent choice, cell lines) .

Q. What mechanistic approaches elucidate interactions with neurotransmitter receptors?

- Methodological Answer :

- Molecular Dynamics Simulations : Model ligand-receptor docking (e.g., serotonin 5-HT2A) using Schrödinger Suite or AutoDock Vina .

- Site-directed Mutagenesis : Identify critical binding residues (e.g., Asp155 in 5-HT2A) via alanine-scanning mutagenesis.

- Calcium Flux Assays : Measure intracellular Ca²⁺ changes in HEK293 cells expressing recombinant receptors .

Q. What environmental monitoring methods detect this compound in industrial wastewater?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Concentrate samples using C18 cartridges, elute with methanol .

- GC-MS Analysis : Use a DB-5MS column (30 m × 0.25 mm) with EI ionization; monitor m/z fragments specific to benzenemethanamine derivatives .

- Quality Control : Spike recovery tests (80–120%) and internal standards (e.g., deuterated analogs) to validate sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.